

# "5-Ethylmorpholin-3-one" CAS number 77605-88-0

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Ethylmorpholin-3-one

Cat. No.: B1283414

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## 5-Ethylmorpholin-3-one: A Technical Overview

CAS Number: 77605-88-0

This technical guide provides a comprehensive overview of **5-Ethylmorpholin-3-one**, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general information about the broader class of morpholin-3-ones to provide a contextual understanding of its potential properties and applications.

## Chemical and Physical Properties

While extensive experimental data for **5-Ethylmorpholin-3-one** is not readily available in the public domain, its basic chemical properties have been calculated and are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	ChemScene[1]
Molecular Weight	129.16 g/mol	ChemScene[1]
Topological Polar Surface Area (TPSA)	38.33 Å <sup>2</sup>	ChemScene[1]
logP	-0.0886	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]
SMILES	O=C1NC(CC)COC1	ChemScene[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Ethylmorpholin-3-one** is not described in publicly accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the preparation of morpholin-3-ones. A common approach involves the cyclization of an N-substituted amino alcohol with an  $\alpha$ -haloacetyl halide or ester.

## Plausible Experimental Protocol: Synthesis of 5-Ethylmorpholin-3-one

This protocol is a hypothetical procedure based on established synthesis routes for similar morpholin-3-one structures.

### Materials:

- 2-(Ethylamino)ethanol
- Ethyl chloroacetate
- Sodium hydride (NaH) or other suitable base

- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate/hexanes mixture for chromatography

**Procedure:**

- N-Alkylation: To a solution of 2-(Ethylamino)ethanol in anhydrous THF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Cool the mixture back to 0 °C and add ethyl chloroacetate dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **5-Ethylmorpholin-3-one**.

## Synthesis Workflow Diagram



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Caption: Plausible synthesis workflow for **5-Ethylmorpholin-3-one**.

## Biological Activity and Potential Signaling Pathways

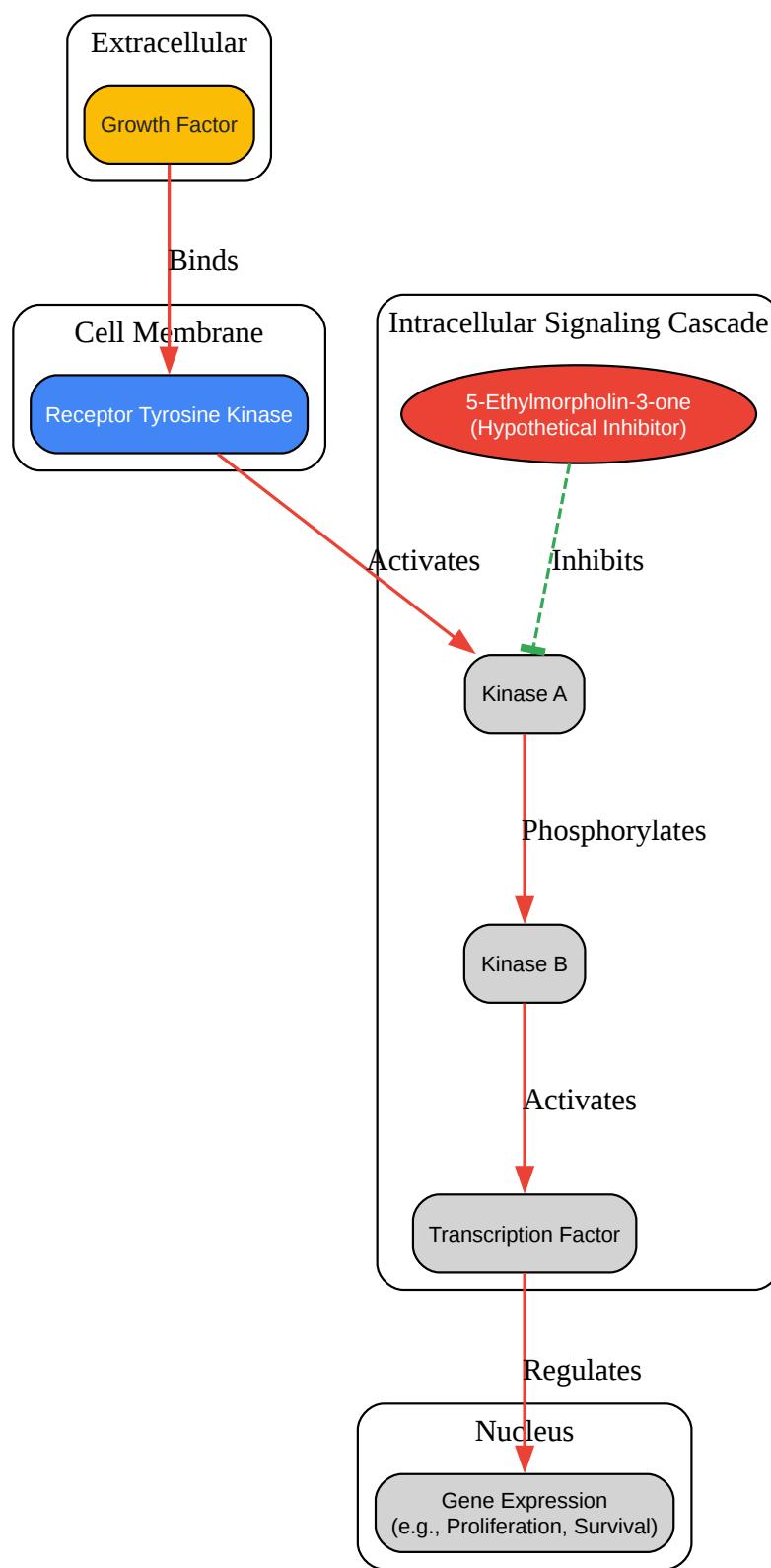
Specific biological activity data for **5-Ethylmorpholin-3-one** is not currently available in published literature. However, the morpholine and morpholin-3-one scaffolds are present in numerous biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

Given the structural similarity to other biologically active morpholin-3-ones, it is conceivable that **5-Ethylmorpholin-3-one** could interact with various cellular signaling pathways. For instance, some morpholine-containing compounds have been shown to modulate the activity of protein kinases, which are key regulators of numerous cellular processes.

## Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could potentially be modulated by a hypothetical bioactive morpholin-3-one derivative, based on the known activities of other compounds containing this scaffold. This is a generalized representation and has not been experimentally validated for **5-Ethylmorpholin-3-one**.



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Caption: Conceptual kinase signaling pathway potentially modulated by a morpholin-3-one.

## Experimental Data

A thorough search of scientific databases and patent literature did not yield any specific experimental data for **5-Ethylmorpholin-3-one** (CAS 77605-88-0). This includes:

- Spectroscopic Data: No published NMR (<sup>1</sup>H, <sup>13</sup>C), mass spectrometry, or infrared spectroscopy data specific to this compound were found.
- In Vitro Studies: There are no available reports on the in vitro activity of this compound against any biological targets.
- In Vivo Studies: No in vivo studies in animal models have been reported for this compound.

## Conclusion

**5-Ethylmorpholin-3-one** is a readily available chemical compound for research purposes.

While specific experimental data regarding its synthesis, biological activity, and mechanism of action are currently lacking in the public domain, its structural features, particularly the morpholin-3-one core, suggest it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule are encouraged to perform *de novo* characterization and biological screening.

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## References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. ["5-Ethylmorpholin-3-one" CAS number 77605-88-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283414#5-ethylmorpholin-3-one-cas-number-77605-88-0>

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